REACTION_CXSMILES
|
N(OC(C)(C)C)=O.I[CH2:9][I:10].NC1[S:13][CH:14]=[C:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:16]=1>C(#N)C.[Cl-].[Na+].O>[CH2:20]([O:19][C:17]([C:15]1[N:16]=[C:9]([I:10])[S:13][CH:14]=1)=[O:18])[CH3:21] |f:4.5.6|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
9.64 g
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)C(=O)OCC
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for one hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
were washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1 to 3:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |